molecular formula C18H26N2O6 B12098403 (S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid

(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid

Cat. No.: B12098403
M. Wt: 366.4 g/mol
InChI Key: YFZYKTOECORXPN-AWEZNQCLSA-N
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Description

“(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid” is a complex compound with a unique structure. Its core features substituents that can be attached in various ways, leading to exceptional chemical properties. Notably, in water, it exhibits a remarkably low pKa value of approximately 4.9. The C5 position readily participates in electrophilic substitution reactions, while the C4 and C6 positions are susceptible to nucleophilic attack .

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for preparing this compound. One common approach involves the protection of the amino groups (using Boc and Cbz protecting groups) followed by coupling reactions to introduce the desired substituents. These reactions often employ reagents like DCC (dicyclohexylcarbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to facilitate amide bond formation.

Industrial Production:: While industrial-scale production methods may vary, they typically involve large-scale synthesis using optimized conditions to achieve high yields and purity.

Chemical Reactions Analysis

Reaction Types::

    Electrophilic Substitution: The C5 position readily undergoes electrophilic substitution reactions.

    Nucleophilic Attack: The C4 and C6 positions are susceptible to nucleophilic attack.

Common Reagents and Conditions::

    Boc Deprotection: TFA (trifluoroacetic acid) or HCl in organic solvents.

    Cbz Deprotection: H2/Pd-C (hydrogenation over palladium catalyst).

    Amide Bond Formation: DCC, HATU, or other coupling reagents.

Major Products:: The major products depend on the specific substituents introduced during synthesis.

Scientific Research Applications

“(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid” finds applications in various fields:

    Chemistry: As a versatile building block for peptide synthesis.

    Biology: In the design of bioactive peptides and peptidomimetics.

    Medicine: Potential use in drug development due to its unique structure and reactivity.

    Industry: As a precursor for specialty chemicals.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. It may interact with molecular targets or pathways relevant to its intended function (e.g., enzyme inhibition, receptor binding, or structural modification).

Comparison with Similar Compounds

While there are no direct analogs to “(S)-N-Beta-Cbz-N-delta-Boc-3,5-diaminopentanoic acid,” its uniqueness lies in its combination of protecting groups and amino acid functionality. Similar compounds include other protected amino acids and peptidomimetics.

Properties

Molecular Formula

C18H26N2O6

Molecular Weight

366.4 g/mol

IUPAC Name

(3S)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-10-9-14(11-15(21)22)20-17(24)25-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m0/s1

InChI Key

YFZYKTOECORXPN-AWEZNQCLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)NCCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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